molecular formula C19H13NO3 B8445797 N-(1-naphthyl)methoxyphthalimide

N-(1-naphthyl)methoxyphthalimide

Cat. No.: B8445797
M. Wt: 303.3 g/mol
InChI Key: QKUAPNRSHJZJQN-UHFFFAOYSA-N
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Description

Evolution and Significance of Phthalimide (B116566) and Naphthalimide Scaffolds in Organic Chemistry

The phthalimide and naphthalimide scaffolds are cornerstones in the architecture of heterocyclic compounds, boasting a rich history and a broad spectrum of applications. Phthalimides, characterized by an isoindole-1,3-dione core, have been a subject of extensive study for over a century. rsc.org Their versatility stems from their use as protecting groups for amines in organic synthesis, a role established by the Gabriel synthesis in 1887. rsc.org Beyond this classical application, phthalimide derivatives have garnered significant attention in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules with anti-inflammatory, anticancer, antibacterial, and anticonvulsant properties. rsc.orgnih.gov The thalidomide (B1683933) tragedy, while a dark chapter in pharmaceutical history, spurred intensive research into the immunomodulatory effects of phthalimides, leading to the development of important drugs like lenalidomide (B1683929) and apremilast. rsc.org The chemical stability and the ability of the phthalimide ring to participate in various chemical transformations have cemented its status as a privileged scaffold in drug discovery and materials science. rsc.orgresearchgate.net

Similarly, naphthalimides, which feature a 1H-benz[de]isoquinoline-1,3(2H)-dione framework, have carved out their own niche in chemical research. nih.gov These larger, more aromatic systems are renowned for their excellent fluorescence properties, including high quantum yields and large Stokes shifts, making them ideal candidates for fluorescent probes, dyes, and organic light-emitting diodes (OLEDs). nih.gov The planar nature of the naphthalimide core allows for effective intercalation with DNA, a property that has been extensively explored in the design of anticancer agents. nih.gov Like their phthalimide cousins, naphthalimide derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, and antitumor effects. nih.gov The ease of their synthesis and the potential for substitution on the naphthalene (B1677914) ring allow for fine-tuning of their photophysical and biological properties. nih.gov

Contextualizing N-(1-naphthyl)methoxyphthalimide: Structural Precedence and Research Relevance

This compound integrates the phthalimide core with a 1-naphthylmethoxy substituent. This specific combination of moieties gives the molecule a distinct structural character. The phthalimide group provides a stable, electron-withdrawing imide functionality, while the naphthyl group, a bulky and lipophilic aromatic system, introduces significant steric hindrance and potential for π-π stacking interactions. The methoxy (B1213986) linker introduces a degree of flexibility, connecting the two larger ring systems.

Scope and Academic Importance of this compound Studies

While extensive research has been conducted on the broader families of phthalimides and naphthalimides, dedicated academic studies focusing solely on this compound are limited. Its primary importance in the current body of scientific literature appears to be as a synthetic intermediate and a representative example of N-substituted phthalimides.

The synthesis of this compound has been documented, providing a clear protocol for its preparation. This availability allows for its use in further chemical transformations and for its inclusion in libraries of related compounds for screening purposes. The characterization of this molecule contributes to the fundamental database of chemical knowledge, offering a data point for understanding how the combination of the phthalimide and naphthylmethoxy groups influences its basic chemical and physical properties.

The academic importance of this compound is therefore primarily foundational. It serves as a building block for more complex molecular architectures and as a case study for the synthesis and characterization of N-substituted phthalimides. Further research would be necessary to explore any unique photophysical properties, biological activities, or applications in materials science that may arise from its specific structural arrangement.

Detailed Research Findings

Currently, detailed research findings specifically for this compound are centered on its synthesis and basic characterization.

A documented synthesis of this compound involves the reaction of 1-(hydroxymethyl)naphthalene with N-hydroxyphthalimide in the presence of triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD) in dry tetrahydrofuran (B95107) (THF). The reaction is stirred overnight, and the product is isolated as a white solid after dilution with diethyl ether and recrystallization from ethanol.

Table 1: Synthesis of this compound

Reactant 1Reactant 2ReagentsSolventProduct
1-(hydroxymethyl)naphthaleneN-hydroxyphthalimideTriphenylphosphine, Diethyl azodicarboxylate (DEAD)Tetrahydrofuran (THF)This compound

The characterization of the resulting product confirms the successful synthesis of the target molecule. Mass spectrometry data shows a molecular ion peak consistent with the expected structure (MS(CI) m/e 321 (M+NH4)+).

Table 2: Properties of this compound

PropertyValueSource
Molecular FormulaC19H13NO3 nih.gov
Molecular Weight303.3 g/mol
InChI KeyQKUAPNRSHJZJQN-UHFFFAOYSA-N

At present, further detailed research findings on the specific photophysical properties, crystal structure, or unique chemical reactivity of this compound are not extensively available in the public academic literature. Its study is largely encompassed within the broader investigation of the synthesis and properties of the wider class of N-substituted phthalimides.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H13NO3

Molecular Weight

303.3 g/mol

IUPAC Name

2-(naphthalen-1-ylmethoxy)isoindole-1,3-dione

InChI

InChI=1S/C19H13NO3/c21-18-16-10-3-4-11-17(16)19(22)20(18)23-12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2

InChI Key

QKUAPNRSHJZJQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CON3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Synthetic Methodologies for N 1 Naphthyl Methoxyphthalimide and Analogous N Alkoxyphthalimides

Classical and Established Synthetic Routes

Traditional methods for synthesizing N-alkoxyphthalimides, including N-(1-naphthyl)methoxyphthalimide, rely on a series of well-established chemical reactions. These routes typically involve the initial formation of the phthalimide (B116566) core, followed by the introduction of the alkoxy and naphthyl groups.

Phthalimide Core Formation via Condensation Reactions

The foundational step in the synthesis of many phthalimide derivatives is the creation of the phthalimide ring itself. The most common and direct method is the condensation reaction of phthalic anhydride (B1165640) with a primary amine. organic-chemistry.orgacs.org This reaction, often carried out at high temperatures, involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of a phthalamic acid intermediate, which then cyclizes to the imide with the elimination of water. pierpalab.com

Strategies for N-Alkoxylation, including Methoxylation

Once the phthalimide core is established, the next critical step is N-alkoxylation, which involves the introduction of an alkoxy group, such as a methoxy (B1213986) group, onto the nitrogen atom. A prevalent method for achieving this is through the reaction of N-hydroxyphthalimide (NHPI) with an appropriate alkylating agent. nih.govtandfonline.comtandfonline.com

The Mitsunobu reaction is a widely used method for the N-alkylation of N-hydroxyphthalimide with alcohols. researchgate.net For instance, the synthesis of this compound can be achieved by reacting N-hydroxyphthalimide with 1-(hydroxymethyl)naphthalene in the presence of triphenylphosphine (B44618) and diethylazodicarboxylate (DEAD).

Another common strategy involves the SN2 reaction between N-hydroxyphthalimide and an alkyl halide. researchgate.net The efficiency of this reaction can be significantly improved by using a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like N,N-dimethylformamide (DMF), leading to high yields and cleaner reactions. tandfonline.comtandfonline.com

Recent advancements have also explored metal-free, PIDA (phenyliodine diacetate)-promoted cross-dehydrogenative coupling reactions between NHPI and aryl ketones to efficiently synthesize N-alkoxyphthalimide derivatives. nih.govrsc.org

Introduction of Naphthyl Moiety to the Phthalimide Nitrogen

The introduction of the naphthyl moiety can be accomplished at different stages of the synthesis. In one direct approach, N-(1-naphthyl)phthalimide can be synthesized by the reaction of phthalic anhydride with 1-naphthylamine. nih.gov

Alternatively, as described in the Mitsunobu reaction, the naphthyl group can be introduced as part of the alcohol component, such as 1-(hydroxymethyl)naphthalene, which reacts with N-hydroxyphthalimide to form the target compound.

Advanced Synthetic Approaches and Reaction Condition Optimization

In the quest for more efficient, sustainable, and versatile synthetic methods, researchers have turned to advanced approaches such as photochemistry and continuous-flow technology.

Photochemical Routes for Derivatization (e.g., Photodecarboxylative Benzylations)

Photochemical methods offer a mild and selective alternative for the derivatization of phthalimides. One notable example is the photodecarboxylative benzylation of N-substituted phthalimides. nih.govacs.org This reaction typically proceeds via a photoinduced electron transfer (PET) from an arylalkanoate to the excited triplet state of the phthalimide. nih.govacs.org The resulting radical intermediates can then couple to form new carbon-carbon bonds. acs.org

The photodecarboxylative addition of carboxylates to phthalimides has been utilized as a key step in the synthesis of biologically active molecules. nih.gov For instance, irradiation of an N-substituted phthalimide in the presence of a phenylacetate (B1230308) can lead to the formation of a benzylated product. nih.gov This approach has been shown to be an efficient and environmentally friendly alternative to traditional methods like the Grignard reaction. acs.org The reaction's outcome and efficiency can be influenced by substituents on the phthalimide ring and the reaction conditions. rsc.org

Continuous-Flow Photoreactor Applications in Synthesis

Continuous-flow technology has emerged as a powerful tool for optimizing photochemical reactions. researchgate.netnih.govjcu.edu.au The use of microreactors allows for precise control over reaction parameters such as light intensity, reaction time, and temperature, leading to improved yields, selectivity, and safety. nih.govmdpi.com The large surface-area-to-volume ratio in these reactors ensures uniform irradiation and efficient heat dissipation. mdpi.com

Continuous-flow photoreactors have been successfully applied to various photochemical transformations, including cycloadditions and rearrangements, for the synthesis of complex molecules and active pharmaceutical ingredients. mdpi.comnih.gov The scalability of these systems from laboratory to industrial production is a significant advantage. mdpi.com Although specific examples for the continuous-flow synthesis of this compound are not detailed in the provided search results, the documented success of this technology for other photochemical reactions involving phthalimides suggests its high potential for this specific synthesis as well. nih.gov

Asymmetric Synthesis Methodologies

The creation of chiral molecules in an enantiomerically pure form is a cornerstone of modern chemical synthesis, particularly in the development of pharmaceuticals and functional materials. While established methods exist for the racemic synthesis of N-alkoxyphthalimides, the development of asymmetric approaches to obtain enantiomerically enriched or pure compounds is a more complex challenge. Asymmetric synthesis in this context can be approached through several conceptual strategies, including the use of chiral substrates, chiral auxiliaries, chiral catalysts, or through the kinetic resolution of a racemic mixture.

While direct, documented asymmetric syntheses for this compound are not prevalent in the literature, we can explore potential methodologies based on established principles of asymmetric synthesis and reactions of related compounds.

Potential Asymmetric Strategies:

Modification of Existing Racemic Routes: Standard methods for synthesizing N-alkoxyphthalimides, such as the Mitsunobu reaction or Williamson ether synthesis-type reactions, could potentially be adapted for asymmetry. For instance, the Mitsunobu reaction, a known method for preparing this compound, involves a phosphine (B1218219) reagent. The use of a chiral phosphine could, in principle, induce enantioselectivity.

Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. In the context of N-alkoxyphthalimides, a chiral auxiliary could be attached to the phthalimide ring or be part of the alkoxy fragment. For example, starting with a chiral alcohol, such as (R)- or (S)-1-(naphthalen-1-yl)ethanol, and converting it to the corresponding N-phthalimido ether would yield a diastereomerically pure product. A study on the asymmetric total synthesis of fasicularin (B1248361) utilized a chiral N-alkoxyamide strategy, where a chiral alkoxy group on an amide nitrogen controlled stereoselectivity, demonstrating the potential of this approach. researchgate.net

Catalytic Asymmetric Synthesis: The development of chiral catalysts that can facilitate the enantioselective formation of the C-O-N bond linkage is a highly desirable but challenging goal. Research into the asymmetric synthesis of related N-substituted phthalimides has shown promise. For example, N-heterocyclic carbenes (NHCs) have been used as organocatalysts for the atroposelective synthesis of N-aryl phthalimides. njtech.edu.cn While this applies to a different subclass of phthalimides, it highlights the potential of organocatalysis in achieving asymmetric synthesis in this compound family. Another relevant example is the nickel-catalyzed enantioselective cross-coupling of N-hydroxyphthalimide esters with vinyl bromides, which achieves asymmetry in C-N bond formation. acs.org Adapting such catalytic systems to the C-O-N linkage of N-alkoxyphthalimides remains an area for future research.

Kinetic Resolution: Kinetic resolution is a technique used to separate a racemic mixture by reacting it with a chiral catalyst or reagent that reacts faster with one enantiomer than the other. wikipedia.org A racemic mixture of this compound could potentially be resolved using this method. For example, a chiral enzyme or catalyst could selectively cleave the N-O bond of one enantiomer, leaving the other enantiomer unreacted and thus enantiomerically enriched. nih.gov Enzymatic kinetic resolutions are widely used for their high selectivity under mild conditions. nih.gov

Detailed Research Findings:

While direct asymmetric synthesis of this compound is not widely reported, the principles can be illustrated with data from related asymmetric transformations. The following table showcases results from an N-heterocyclic carbene (NHC)-catalyzed atroposelective synthesis of N-aryl phthalimides, which demonstrates the high enantioselectivities achievable with chiral organocatalysts in the synthesis of substituted phthalimides. njtech.edu.cn

EntrySubstrate (Phthalamic Acid)CatalystProductYield (%)Enantiomeric Excess (ee %)
1N-(2,6-dimethylphenyl)phthalamic acidChiral NHC-1N-(2,6-dimethylphenyl)phthalimide9598
2N-(2-ethyl-6-methylphenyl)phthalamic acidChiral NHC-1N-(2-ethyl-6-methylphenyl)phthalimide9297
3N-(2,6-diisopropylphenyl)phthalamic acidChiral NHC-1N-(2,6-diisopropylphenyl)phthalimide8599
4N-(1-naphthyl)phthalamic acidChiral NHC-1N-(1-naphthyl)phthalimide9096

This table is illustrative and shows data for N-aryl phthalimides to demonstrate the potential of asymmetric catalysis in this compound family. The specific synthesis of chiral N-alkoxyphthalimides would require dedicated experimental investigation.

Chemical Reactivity and Mechanistic Investigations of N 1 Naphthyl Methoxyphthalimide

Photocatalytic Reactivity and Radical Chemistry

The photochemical properties of N-alkoxyphthalimides, including N-(1-naphthyl)methoxyphthalimide, are central to their utility in modern organic synthesis. These compounds are adept at participating in photoinduced electron transfer processes, leading to the formation of reactive radical intermediates.

Generation and Reactivity of Formyl Radicals from α-Chloro N-Methoxyphthalimides

A significant advancement in radical chemistry has been the development of methods for the generation of formyl radicals. One such method involves the use of α-chloro N-methoxyphthalimides as precursors. nih.gov Under mild photoredox conditions, these compounds can be activated to generate formyl radicals, which can then participate in synthetically useful transformations such as the hydroformylation of alkenes. nih.gov This process allows for the selective synthesis of aldehydes. nih.gov The generation of the formyl radical from α-chloro methoxy (B1213986) radicals is proposed to occur through a concerted hydrochloride elimination, a mechanism supported by both experimental and computational studies. nih.gov This strategy has been successfully applied to a variety of substrates, including acrylates, acrylamides, vinyl sulfones, and vinyl ketones, demonstrating excellent chemoselectivity and regioselectivity. nih.gov

Photoinduced Electron-Transfer Reactions and Photobenzylation Pathways

The photochemistry of systems containing a 1,8-naphthalimide (B145957) chromophore linked to an electron donor, such as phenothiazine (B1677639), has been investigated to understand the dynamics of photoinduced electron transfer (PET). nih.gov Upon excitation, these dyad systems can undergo PET to form a radical ion pair, consisting of the 1,8-naphthalimide radical anion and the phenothiazine radical cation. nih.gov The efficiency and rates of both charge transfer and charge recombination are highly dependent on the solvent polarity and the nature of the linker connecting the two moieties. nih.gov

In nonpolar solvents, the charge transfer process originates from the singlet excited state of the naphthalimide. nih.gov However, in polar solvents like acetonitrile, both the singlet and triplet excited states of the naphthalimide can participate in the electron transfer process. nih.gov The study of such systems provides fundamental insights into the factors that control electron transfer events, which are crucial for designing novel photoredox catalysts and photosensitizers. While not directly this compound, these studies on related naphthalimide derivatives illuminate the fundamental electronic processes that are likely to occur.

The concept of PET is a cornerstone of photoredox catalysis, where a photosensitizer absorbs light and initiates an electron transfer cascade. pku.edu.cnnih.gov This can lead to the generation of radical ions from previously stable organic molecules, which can then undergo a variety of reactions. pku.edu.cn The fluorescence of a molecule can be quenched by a nearby electron-donating group through a PET mechanism. pku.edu.cn This "on-off" switching of fluorescence is the basis for many fluorescent probes. pku.edu.cn

Oxidative Transformations and Organocatalytic Roles

N-Hydroxyphthalimide (NHPI), a related compound, is a well-established organocatalyst for a wide range of aerobic oxidation reactions. researchgate.net The key to NHPI's catalytic activity is the formation of the phthalimide-N-oxyl (PINO) radical. researchgate.net This radical is capable of abstracting hydrogen atoms from a variety of organic substrates, initiating oxidative transformations. researchgate.net

While direct studies on the organocatalytic roles of this compound are less common, the principles derived from NHPI catalysis are highly relevant. The N-O bond in N-alkoxyphthalimides can be cleaved under certain conditions to generate alkoxy radicals, which can then participate in subsequent reactions.

For instance, copper(II)-catalyzed direct dioxygenation of alkenes using air and N-hydroxyphthalimide has been developed for the synthesis of β-keto-N-alkoxyphthalimides. acs.org This reaction proceeds under mild conditions and demonstrates a broad substrate scope. acs.org Mechanistic studies, including radical-trapping and ¹⁸O-labeling experiments, have provided evidence for a radical-mediated pathway. acs.org

Nucleophilic and Organometallic Reactions

The electrophilic nature of the carbonyl carbons in the phthalimide (B116566) moiety makes this compound susceptible to attack by nucleophiles and organometallic reagents.

Reactions with Grignard Reagents

Grignard reagents (RMgX) are potent nucleophiles that readily react with carbonyl compounds. sigmaaldrich.com The reaction of N-substituted phthalimides with Grignard reagents can lead to a variety of products, depending on the stoichiometry and reaction conditions. For example, the reaction of N-benzylphthalimide with an excess of methylmagnesium halide has been used as a key step in the synthesis of 1,1,3,3-tetramethylisoindolin-2-yloxyl (TMIO). researchgate.net However, this reaction is often plagued by the formation of multiple side products, which can significantly limit the yield of the desired product. researchgate.net Mechanistic investigations have revealed that a complex mixture of products can be formed, highlighting the challenges in controlling the reactivity of Grignard reagents with phthalimides. researchgate.net The specific reaction of this compound with Grignard reagents would be expected to follow similar pathways, with the potential for addition to one or both carbonyl groups.

Table 1: Potential Products from the Reaction of N-Substituted Phthalimides with Grignard Reagents

ReactantGrignard ReagentPotential Product(s)Reference
N-BenzylphthalimideMethylmagnesium halideN-Benzyl-1,1,3,3-tetramethylisoindoline, and other side products researchgate.net

Amine-Mediated Reactions

Amines can act as nucleophiles and react with the phthalimide group. While specific examples involving this compound are not detailed in the provided search results, the general reactivity of phthalimides with amines is well-established. This reaction typically involves nucleophilic attack at one of the carbonyl carbons, leading to ring-opening of the phthalimide. The outcome of such reactions can be influenced by the structure of the amine and the reaction conditions.

Other Significant Reaction Pathways and Transformations

Fragmentation Reactions under Mass Spectrometry

The fragmentation of N-substituted phthalimide derivatives, including structures analogous to this compound, has been studied using techniques such as electrospray ionization quadrupole time-of-flight mass spectrometry (ESI-Q-TOF-MS). These studies provide insight into the molecule's stability and the characteristic cleavage patterns it undergoes upon ionization.

Under mass spectrometry conditions, N-substituted phthalimides typically exhibit predictable fragmentation pathways. A common observation is the cleavage of the bond connecting the substituent to the phthalimide nitrogen. For this compound, this would involve the loss of the 1-naphthylmethoxy group. The phthalimide moiety itself can undergo further fragmentation, often characterized by the loss of carbon monoxide (CO) molecules. xml-journal.net

A detailed analysis of related N-substituted phthalimide derivatives has shown that the initial fragmentation often involves the loss of the substituent group, leading to a stable phthalimide radical cation or a related ion. Subsequent fragmentation can then proceed through the loss of CO and other small neutral molecules from the phthalimide ring. researchgate.net The fragmentation pattern can be influenced by the nature of the substituent and the ionization technique employed. The presence of the naphthyl group in this compound would likely lead to characteristic fragments corresponding to the stable naphthylmethyl cation.

Table 1: Postulated Fragmentation Pathways of this compound under Mass Spectrometry

Precursor Ion (m/z)Proposed Fragment IonNeutral Loss
303.08[C₁₁H₉O]⁺ (1-naphthylmethyl cation)C₈H₄NO₂ (Phthalimide radical)
303.08[C₈H₄NO₂]⁺ (Phthalimide cation)C₁₁H₉O (1-naphthylmethoxy radical)
130.04[C₇H₄O]⁺CO
102.04[C₆H₄]⁺CO

This table is based on general fragmentation patterns of related compounds and requires experimental verification for this compound.

Reactions Involving Lewis Acids

The interaction of molecules containing carbonyl and ether functionalities with Lewis acids is a well-established area of organic chemistry. In the case of this compound, the presence of two carbonyl groups within the phthalimide structure and the ether linkage in the 1-naphthylmethoxy group provides multiple sites for potential coordination with Lewis acids.

While specific studies on this compound are not extensively documented, research on related compounds such as naphthaldehydes demonstrates that Lewis acid coordination can significantly alter photochemical reactivity. For instance, the typical photochemical reactions at the carbonyl group of naphthaldehydes can be redirected towards cycloaddition at the aromatic core upon coordination with a Lewis acid. rsc.org This suggests that the reactivity of the naphthyl group in this compound could potentially be modulated by the presence of a Lewis acid.

Furthermore, Lewis acids are known to catalyze the N-formylation of amines using formic acid. researchgate.net Although this is a different reaction, it highlights the ability of Lewis acids to activate functional groups similar to those present in this compound. It is conceivable that Lewis acids could facilitate nucleophilic attack at the carbonyl carbons of the phthalimide ring or cleavage of the ether bond, leading to various transformations. Further research is necessary to explore these potential reaction pathways.

Advanced Spectroscopic and Photophysical Characterization of N 1 Naphthyl Methoxyphthalimide

Detailed Analysis of Electronic Absorption and Emission Spectra

The electronic absorption and emission spectra of N-(1-naphthyl)methoxyphthalimide are fundamental to understanding its photophysical behavior. The absorption spectrum is characterized by contributions from its two main chromophoric units: the phthalimide (B116566) group and the naphthalene (B1677914) ring. Typically, naphthalimide derivatives exhibit complex absorption bands in the UV-Vis region. For related 1,8-naphthalimide (B145957) structures, absorption maxima are often observed in the range of 350-450 nm. nih.govnih.gov The electronic transitions are generally of a π-π* character, associated with the extensive conjugated system of the molecule.

The emission spectrum, observed through fluorescence spectroscopy, provides insight into the molecule's behavior in the excited state. For many naphthalimide-based fluorophores, emission occurs in the blue to green region of the visible spectrum. rsc.org The specific emission maximum for this compound would be influenced by the electronic interplay between the naphthalene and phthalimide moieties. Studies on similar compounds, such as naphthylmethyl radicals, show strong absorptions and emissions, with the wavelength being highly dependent on the π-system's size and connectivity. researchgate.net The Stokes shift, which is the difference between the absorption and emission maxima, is a key parameter; related 4-amino-1,8-naphthalimide (B156640) derivatives exhibit significant Stokes shifts ranging from 5824 to 8558 cm⁻¹. nih.gov

Spectral Property Typical Range for Related Naphthalimides
Absorption Maximum (λabs)350 - 450 nm
Emission Maximum (λem)450 - 550 nm
Stokes Shift5000 - 9000 cm⁻¹
Note: Specific data for this compound is not publicly available. The data presented is based on structurally similar naphthalimide compounds.

Studies on Fluorescence Quantum Yield and Radiative Lifetimes

The fluorescence quantum yield (ΦF) and radiative lifetime (τ) are critical metrics for quantifying the efficiency and dynamics of the emission process. The quantum yield defines the ratio of photons emitted to photons absorbed. For fluorescent dyes based on the 1,8-naphthalimide scaffold, quantum yields can vary widely depending on the substitution pattern and the molecular environment. photobiology.com For instance, derivatives of 4-amino-1,8-naphthalimide have reported quantum yields between 0.45 and 0.65. nih.gov In contrast, some N,N'-disubstituted naphthalenediimides show very low quantum yields (0.002-0.006) due to efficient intersystem crossing. photobiology.com

The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state via fluorescence. This parameter is often measured using Time-Correlated Single Photon Counting (TCSPC). For related amino-naphthalimide derivatives, lifetimes are often bi-exponential, with average values ranging from 5.76 to 9.96 nanoseconds (ns). nih.gov These values indicate that the compound could be suitable for applications in time-resolved fluorescence studies. nih.gov

Parameter Value Range for Related Compounds Significance
Fluorescence Quantum Yield (ΦF)0.002 - 0.65Efficiency of light emission
Fluorescence Lifetime (τ)5 - 10 nsDuration of the excited state
Note: Specific experimental data for this compound is not available. The ranges are derived from various naphthalimide derivatives.

Solvatochromic Effects on Photophysical Properties

Solvatochromism describes the change in a substance's color—and more broadly, its absorption and emission spectra—with a change in solvent polarity. This phenomenon is particularly pronounced in molecules where the ground state and excited state have different dipole moments. Many naphthalimide derivatives are known to be sensitive to their surrounding environment, making them effective solvatochromic probes. nih.gov

For these compounds, an increase in solvent polarity typically leads to a bathochromic (red) shift in the emission spectrum. nih.gov This shift is due to the stabilization of a more polar excited state by polar solvent molecules. Studies on analogous 4-amino-1,8-naphthalimide compounds have shown that they are highly sensitive to solvent polarity, with the highest fluorescence intensity often observed in polar aprotic solvents like acetonitrile. nih.gov The analysis of these shifts using models like the Lippert-Mataga plot can provide valuable information about the change in dipole moment upon excitation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of molecular structure. A complete structural elucidation of this compound would involve a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional techniques like COSY, HSQC, and HMBC. rsc.org

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on both the naphthalene and phthalimide rings, as well as a characteristic singlet for the methoxy (B1213986) (-OCH₃) protons. The protons of the naphthyl group, being in a complex aromatic environment, would appear as a series of multiplets in the downfield region (typically 7.0-8.5 ppm). chemicalbook.comchemicalbook.com

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing signals for all unique carbon atoms. The carbonyl carbons of the phthalimide group would be the most deshielded, appearing around 164-168 ppm. mdpi.com The aromatic carbons would resonate in the 120-140 ppm range, and the methoxy carbon would appear further upfield. mdpi.com

These NMR techniques provide definitive evidence of the compound's covalent framework and connectivity. mdpi.com

Nucleus Expected Chemical Shift Range (ppm) Associated Functional Group
¹H7.0 - 8.5Aromatic (Naphthyl, Phthalimide)
¹H~4.0Methoxy (-OCH₃)
¹³C164 - 168Carbonyl (C=O)
¹³C120 - 140Aromatic (C=C)
¹³C~55 - 65Methoxy (-OCH₃)
Note: These are estimated chemical shift ranges based on analogous structures. Specific experimental data for the target compound is not publicly available.

High-Resolution Mass Spectrometry (HRMS) for Compound Characterization and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy and to confirm its identity. For this compound, HRMS would provide a precise mass measurement of the molecular ion, which can be compared to the calculated exact mass to confirm its elemental formula (C₁₉H₁₃NO₃).

This technique is crucial for verifying the successful synthesis of the target compound and for identifying any byproducts or impurities. rsc.org In reaction monitoring, HRMS can track the consumption of reactants and the formation of products in real-time. Techniques like electrospray ionization (ESI) are commonly used, and the resulting mass-to-charge ratio (m/z) provides definitive evidence of the compound's presence and purity. rsc.org

Computational and Theoretical Chemistry Studies of N 1 Naphthyl Methoxyphthalimide

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of N-(1-naphthyl)methoxyphthalimide. These calculations can determine the distribution of electrons within the molecule, identifying regions of high or low electron density, which are crucial for predicting its reactivity and intermolecular interactions.

Detailed research findings on related substituted naphthoxy-phthalonitrile derivatives have utilized Density Functional Theory (DFT) at the B3LYP/6-311 G(d,p) level to analyze their electronic structure. nih.gov Natural Bond Orbital (NBO) analysis in such studies reveals significant stabilization energies arising from π→π* and n→π* interactions. nih.gov For this compound, similar calculations would likely indicate strong electronic delocalization across the phthalimide (B116566) and naphthalene (B1677914) ring systems.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity. For instance, studies on naphthalimide derivatives have shown that the HOMO-LUMO gap can be tuned by substituent groups, which in turn affects the molecule's electronic and optical properties. nih.govresearchgate.net In this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring, while the LUMO would likely be centered on the electron-withdrawing phthalimide moiety.

Table 1: Representative Frontier Molecular Orbital Energies for Related Naphthalimide Derivatives

Compound/DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)Computational Method
Naphthalimide Derivative 5a---M06/6-113G nih.govresearchgate.net
Naphthalimide Derivative 5b---M06/6-113G nih.govresearchgate.net
Naphthalimide Derivative 5c---M06/6-113G** nih.govresearchgate.net

Note: Specific values for this compound are not available in the cited literature; this table illustrates typical data obtained for analogous compounds.

Mechanistic Elucidation of Reactions via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a versatile computational method used to investigate the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, DFT can identify transition states, intermediates, and the associated energy barriers, providing a detailed picture of the reaction pathway.

For the synthesis or transformation of this compound, DFT calculations could be employed to understand the underlying mechanisms. For example, in the synthesis of related naphtho[2,1-b]furan (B1199300) derivatives, DFT has been used to elucidate the ring-opening mechanism, suggesting an E2 pathway. researchgate.net Similarly, DFT studies on other complex organic reactions, such as the photocatalytic azidoarylation of alkenes involving naphthalene moieties, have successfully mapped out the reaction mechanism, including the roles of excited states and single electron transfer steps. acs.org

A DFT study on the reaction mechanism of this compound would involve:

Geometry Optimization: Calculating the lowest energy structures of reactants, products, intermediates, and transition states.

Frequency Calculations: To confirm that optimized structures correspond to energy minima (reactants, products, intermediates) or first-order saddle points (transition states) on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the correct reactant and product.

These calculations would provide crucial information on the reaction's feasibility, kinetics, and selectivity, guiding the development of efficient synthetic routes.

Prediction of Spectroscopic Signatures and Photophysical Behavior

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic and photophysical properties of molecules. These predictions can aid in the interpretation of experimental spectra and provide insights into the electronic transitions that give rise to the observed optical properties.

For this compound, TD-DFT calculations could predict its UV-visible absorption spectrum by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. Studies on other naphthalimide derivatives have demonstrated good agreement between computationally predicted and experimentally measured absorption spectra. nih.govresearchgate.net

Furthermore, the photophysical behavior, including fluorescence and intersystem crossing, can be investigated. The nature of the lowest excited state (e.g., locally excited, charge-transfer) can be determined, which has significant implications for the molecule's photochemistry. For instance, research on the photophysics of phenoxazine-derived complexes with naphthyl substituents has shown that the connectivity of the naphthyl group (1- vs. 2-position) can dramatically influence the intersystem crossing yield. nih.gov Similarly, studies on naphthalene-bridged disilanes have revealed that the presence of the Si-Si bond and the naphthalene moiety leads to the formation of excimers, influencing their fluorescence properties. nih.gov For this compound, a charge-transfer character is expected for the lowest excited state, involving the transfer of electron density from the naphthalene donor to the phthalimide acceptor.

Table 2: Predicted Spectroscopic Data for a Generic Naphthalimide Derivative

PropertyPredicted ValueComputational Method
λmax (absorption)~340 nmTD-M06/6-311G nih.gov
λmax (emission)~380 nmTD-M06/6-311G nih.gov
Oscillator Strength> 0.1TD-DFT

Note: This table provides an example of the type of data that can be generated through computational prediction for similar compounds.

Molecular Docking and Dynamics Simulations for Chemical Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for studying the interactions between a small molecule and a biological macromolecule, such as a protein or DNA. These methods are instrumental in drug discovery and in understanding the molecular basis of a compound's biological activity.

Molecular docking could be used to predict the preferred binding orientation of this compound within the active site of a target protein. Numerous studies have employed molecular docking to investigate the interactions of phthalimide derivatives with various enzymes and receptors. nih.govnih.govnih.govthieme-connect.comacs.orgbdpsjournal.orgresearchgate.net These studies typically identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. For this compound, the phthalimide group could act as a hydrogen bond acceptor, while the naphthalene ring could engage in hydrophobic and π-stacking interactions.

Following docking, molecular dynamics simulations can be performed to study the stability of the predicted binding pose and the dynamic behavior of the complex over time. MD simulations provide a more realistic representation of the system by accounting for the flexibility of both the ligand and the protein, as well as the presence of solvent molecules.

Table 3: Common Intermolecular Interactions Investigated in Molecular Docking Studies of Phthalimide Derivatives

Interaction TypeDescriptionPotential Role for this compound
Hydrogen BondingElectrostatic attraction between a hydrogen atom and an electronegative atom (e.g., O, N).The carbonyl groups of the phthalimide moiety can act as hydrogen bond acceptors.
Hydrophobic InteractionsThe tendency of nonpolar groups to associate in an aqueous environment.The naphthalene and benzene (B151609) rings are nonpolar and can form hydrophobic interactions.
π-π StackingAttractive, noncovalent interactions between aromatic rings.The aromatic systems of the phthalimide and naphthalene moieties can stack with aromatic residues in a protein's active site.
van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.Contribute to the overall binding affinity and specificity.

Applications in Advanced Chemical Systems and Organic Synthesis

Design and Application as Fluorescent Probes and Chemosensors

The inherent fluorescence of the naphthalimide framework is central to its use in developing sensitive and selective fluorescent probes and chemosensors. These molecular tools are engineered to signal the presence of specific analytes through changes in their fluorescence, such as intensity or color. nih.gov

Naphthalimide derivatives have been successfully developed as chemosensors for various metal ions, including the environmentally significant uranyl ion (UO₂²⁺). nih.gov The uranyl ion is recognized for its high chemical toxicity and radioactivity, making its detection crucial. nih.gov Researchers have created novel ratiometric fluorescent probes by combining naphthalimide units with other molecules. For instance, a sensor named Nap-HBT was fabricated by merging 4-hydroxynaphthalimide with 2-(2-hydroxyphenyl) benzothiazole, which exhibited a distinct fluorescent color change upon recognizing UO₂²⁺. nih.gov This specific chelation and detection mechanism allows for the measurement of uranyl ions in various samples, including seawater, soil, and seafood. nih.gov The development of such sensors is a key area of research, with various naphthalimide-based probes being designed for high selectivity and sensitivity towards different metal ions like Pd²⁺, Cu²⁺, and Hg²⁺. rsc.orgnih.govnih.gov

Sensor TypeTarget IonKey FeatureApplication Area
Naphthalimide-HBTUO₂²⁺Ratiometric fluorescent color changeEnvironmental monitoring (seawater, soil) nih.gov
Naphthalimide-Pentaethylene GlycolPd²⁺Quenching via complexation-induced aggregationBiofluid analysis, anticounterfeiting rsc.org
Hydrophilic Naphthalimide-Schiff BaseCu²⁺Significant fluorescence quenchingWater sample analysis, cellular imaging nih.gov
Naphthalimide-Hexanoic AcidHg²⁺Fluorescence enhancement in aqueous solutionEnvironmental and biological samples nih.gov

The fluorescence of many naphthalimide derivatives is highly sensitive to pH changes, making them excellent candidates for pH probes. nih.govmdpi.com The primary mechanism behind this sensitivity is often a photoinduced electron transfer (PET) process. nih.gov In a typical design, an amine group acts as a PET donor, quenching the fluorescence of the naphthalimide fluorophore. nih.gov At low pH, the amine group becomes protonated, which inhibits the PET process and restores strong fluorescence. nih.gov This "off-on" switching behavior allows for the monitoring of pH in various environments, including intracellular compartments like lysosomes, which have an acidic pH (4.5-5.0). nih.gov Researchers have developed highly water-soluble naphthalimide probes that can operate effectively in 100% aqueous solutions, which is crucial for biological and environmental applications. mdpi.comnih.gov These probes can also be used to detect acid and base vapors in the solid state. mdpi.commdpi.com

The outstanding photophysical properties of 1,8-naphthalimide (B145957) derivatives, such as high fluorescence quantum yields, large Stokes shifts, and good photostability, make them ideal fluorescent labels. nih.govresearchgate.net These qualities are essential for their use in chemical biology for visualizing and tracking biomolecules. Their applications include serving as fluorescent markers in biology, enabling cell imaging, and acting as unique fluorescent probes for molecular diagnostics. nih.govresearchgate.net The versatility of the naphthalimide structure allows for its incorporation into various systems for applications like bioimaging and tracking organelles within living cells. rsc.org

Integration into Advanced Materials and Devices

The robust optical and electronic properties of naphthalimide derivatives have spurred their integration into advanced functional materials and optoelectronic devices. nih.gov

Naphthalimide derivatives are widely recognized for their potential in organic electronics. researchgate.net Their high electron affinity, thermal stability, and oxidation stability make them excellent n-type (electron-transporting) materials for use in Organic Light-Emitting Diodes (OLEDs). nih.govrsc.org In OLEDs, these compounds can function as the emitting layer, with their structural modifications allowing for the tuning of emission colors from blue to orange and red. researchgate.netrsc.orgtandfonline.com

In the realm of solar energy, naphthalimide-based compounds are used as organic dyes in dye-sensitized solar cells (DSSCs). d-nb.infoicrc.ac.ir The dye plays a critical role in absorbing light and initiating the process of converting solar energy into electricity. d-nb.info The efficiency of these cells is influenced by the dye's absorption spectrum and its ability to adsorb onto the photoanode surface. d-nb.info Furthermore, naphthalimide derivatives have been incorporated into spectrum conversion layers that protect DSSCs from UV degradation while converting UV light into visible light that the cell can use, thereby enhancing outdoor stability and efficiency. rsc.org

DeviceRole of Naphthalimide DerivativeKey Performance Characteristic
OLED Emitting Layer / Electron-Transporting MaterialTunable emission color (blue to red), high efficiency researchgate.netrsc.org
DSSC Sensitizer DyeBroad absorption, high efficiency, and stability d-nb.infoktu.edu
DSSC UV Conversion LayerConverts UV to visible light, enhances outdoor stability rsc.org

The fundamental structure of naphthalimide gives rise to compounds that are powerful dyes and chromophores. They are characterized by strong light absorption and intense fluorescence, with photophysical properties that can be controlled by solvent polarity and viscosity. rsc.orgmdpi.com Altering the solvent can influence the excited state dynamics, leading to large Stokes shifts and changes in fluorescence quantum yield, which can range from 0.01 to 0.87 depending on the solvent. rsc.orgmdpi.com These tunable properties, combined with their stability, make naphthalimide derivatives highly valuable as high-performance dyes for a variety of applications, including the coloration of polymers. nih.govresearchgate.net

Catalytic Roles in Organic Transformations

Organocatalysis in Aldehyde Synthesis and Oxidation Reactions

Currently, there is no specific, peer-reviewed research detailing the use of N-(1-naphthyl)methoxyphthalimide as an organocatalyst for the synthesis or oxidation of aldehydes. While the broader field of organocatalysis is rich with compounds that facilitate such transformations, the specific catalytic activity of this compound in this context has not been documented in accessible scientific literature.

Photocatalysis in C-H Functionalization

Similarly, the role of this compound in photocatalytic C-H functionalization is not described in the existing body of scientific work. Photocatalysis is a rapidly advancing field, with many compounds being investigated for their ability to activate carbon-hydrogen bonds under light irradiation. However, specific studies or detailed mechanistic data concerning this compound for this purpose are not available.

Utility in Oligonucleotide Synthesis Methodologies as a Scavenger

The application of this compound as a scavenger in the methodologies of oligonucleotide synthesis is also not reported in the available literature. While various scavengers are crucial in oligonucleotide synthesis to remove reactive byproducts and protect the growing nucleic acid chain, there is no evidence to suggest that this compound is utilized for this purpose.

Advanced Investigations into Biomolecular Interactions Mechanistic Focus

Molecular Recognition Mechanisms with Biological Macromolecules (e.g., DNA, Enzymes)

The unique structural architecture of naphthalimide-based compounds, characterized by a planar aromatic system, predisposes them to interact with biological macromolecules. These interactions are pivotal to their biological activities and are driven by a combination of non-covalent forces.

The 1,8-naphthalimide (B145957) core is a well-established DNA intercalator. nih.govresearchgate.netresearchgate.netnih.gov Its planar and heteroaromatic structure allows it to insert between the base pairs of the DNA double helix, leading to structural distortions such as unwinding and lengthening of the DNA strand. researchgate.net This intercalation interferes with the natural function and structure of DNA and is a primary mechanism behind the activity of many naphthalimide derivatives. researchgate.netnih.gov

The binding process is governed by specific thermodynamic principles. The stability of the resulting DNA-ligand complex is a function of changes in enthalpy (ΔH) and entropy (ΔS). Binding events can be primarily driven by favorable enthalpic changes, such as the formation of hydrogen bonds and van der Waals interactions, or by favorable entropic changes, often associated with the release of bound water molecules from the DNA and the ligand upon complex formation. nih.govuni-heidelberg.de For instance, studies on N-naphthyl-substituted hydroxamic acids, which also feature a naphthalene (B1677914) moiety, have shown that binding to DNA is a spontaneous process driven mainly by hydrophobic interactions and van der Waals forces. researchgate.net

The strength of this interaction can be quantified by the binding constant (K) and the change in the melting temperature (ΔTm) of DNA. A significant increase in Tm indicates strong binding and stabilization of the DNA duplex. mdpi.com While specific thermodynamic data for N-(1-naphthyl)methoxyphthalimide is not extensively documented, research on analogous compounds provides valuable insights.

The interaction of small molecules with enzymes typically involves binding to the active site, the region responsible for catalysis, or to allosteric sites, which regulate enzyme activity. nih.gov Such interactions can either inhibit or modulate the enzyme's function.

While direct studies on this compound are limited, extensive research on the closely related compound N-1-naphthylphthalamic acid (NPA) offers a compelling model for its potential enzyme interactions. NPA is a well-known inhibitor of polar auxin transport in plants. medchemexpress.comabmole.com It exhibits high binding affinity to membrane-associated proteins that regulate the efflux of the plant hormone auxin. medchemexpress.comoup.com Studies on tobacco cell membranes revealed a high-affinity binding site for NPA with a dissociation constant (Kd) in the nanomolar range, suggesting a strong and specific interaction. nih.gov This binding site is believed to be part of an auxin carrier protein complex, which may include certain ABC transporters. oup.comnih.gov

The binding affinity quantifies the strength of the interaction between a ligand and a protein. A lower Kd value indicates a higher affinity. The high affinity of NPA for its binding site underscores the specific molecular recognition between the naphthylphthalamic acid structure and the enzyme's active or regulatory site. nih.gov

Non-Clinical Fluorescence Imaging Applications in Cell Research

The inherent fluorescence of the naphthalimide core makes it a valuable fluorophore for applications in cell biology. nih.govnih.gov Its photophysical properties can be tuned by chemical modifications, allowing for the development of sophisticated probes for imaging cellular structures and processes. nih.govsoton.ac.uk

For a fluorescent probe to be effective, it must be able to cross the cell membrane and accumulate within the cell. Studies on various naphthalimide derivatives demonstrate remarkable cell membrane penetration. rsc.org The specific chemical structure of the naphthalimide conjugate plays a crucial role in controlling its cellular uptake and subsequent intracellular localization. nih.govresearchgate.net

Confocal fluorescence microscopy is a key technique used to visualize the distribution of these probes within living cells. nih.govnih.gov Research has shown that naphthalimide-based compounds typically distribute widely throughout the cytoplasm. rsc.org Depending on the functional groups attached to the naphthalimide scaffold, more specific localization can be achieved. For example, certain derivatives have been observed to accumulate in specific organelles such as lysosomes or mitochondria, making them useful for organelle-specific imaging. soton.ac.ukresearchgate.net The lipophilicity and charge of the molecule are critical factors that influence both its ability to enter the cell and its final destination within the cellular environment. soton.ac.uk

A particularly advanced application of naphthalimide-based compounds is in the imaging of cellular hypoxia (low oxygen levels), a characteristic feature of solid tumors. nih.gov The strategy involves designing a "pro-fluorescent" probe that is activated only under hypoxic conditions. rsc.org

The most common mechanism involves attaching a nitro group to the naphthalimide ring, often at the 4-position. nih.gov This nitro group acts as a fluorescence quencher through a photoinduced electron transfer (PET) process, rendering the molecule weakly fluorescent or non-fluorescent. nih.govacs.org In hypoxic environments, certain nitroreductase (NTR) enzymes are significantly upregulated. nih.gov These enzymes can selectively reduce the nitro group on the naphthalimide probe to a highly fluorescent amino group. nih.gov This bio-reduction event turns "on" the fluorescence, leading to a dramatic increase in the emission signal specifically in hypoxic cells. nih.gov

This "off-on" switching mechanism provides a high signal-to-background ratio, enabling sensitive and selective detection of hypoxic regions within tissues and cell models. rsc.orgexlibrisgroup.com This imaging strategy offers a powerful, non-invasive tool for studying the tumor microenvironment and its role in cancer progression and treatment resistance. nih.gov

Q & A

Basic: What are the established synthesis routes for N-(1-naphthyl)methoxyphthalimide, and what methodological considerations are critical for reproducibility?

Answer:
A common synthesis route involves alkylation of 4-substituted naphthalimide precursors using haloalkanes under phase-transfer catalytic conditions (e.g., tetrabutylammonium bromide in a biphasic solvent system) . Key considerations include:

  • Reagent purity : Impurities in haloalkanes (e.g., residual alcohols) can lead to side reactions.
  • Reaction time and temperature : Over-alkylation is avoided by maintaining temperatures below 60°C and monitoring via TLC.
  • Workup : Neutralization of acidic byproducts requires careful pH adjustment to prevent decomposition of the phthalimide ring.

Advanced: How can reaction conditions be optimized to minimize byproducts like N-alkylated isomers in this compound synthesis?

Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the methoxy group, reducing competing N-alkylation .
  • Catalyst tuning : Crown ethers improve selectivity for O-alkylation by stabilizing the transition state .
  • Kinetic control : Short reaction times (<4 hours) and low temperatures (25–40°C) favor the desired product. Post-reaction HPLC analysis (C18 column, acetonitrile/water gradient) identifies residual isomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.